molecular formula C15H15N3O3 B6392584 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% CAS No. 1261956-59-5

2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%

Cat. No. B6392584
CAS RN: 1261956-59-5
M. Wt: 285.30 g/mol
InChI Key: IJQCRUBTHTXTBL-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, or 2-Amino-5-carboxy-4-methyl-phenyl-isonicotinic acid (2A5C4MPI), is an organic compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry and biochemistry, and as a catalyst in polymerization reactions. 2A5C4MPI is also known for its ability to chelate metal ions, making it a useful tool in the study of metal-catalyzed reactions.

Scientific Research Applications

2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry and biochemistry, and as a catalyst in polymerization reactions. 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% is also used in the study of metal-catalyzed reactions, as it is capable of chelating metal ions. In addition, 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% has been used as a model compound for the study of enzyme-catalyzed reactions, and has been used in the study of protein-protein interactions.

Mechanism of Action

2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% is capable of chelating metal ions, which makes it a useful tool in the study of metal-catalyzed reactions. The compound binds to the metal ion, forming a complex. This complex is then able to catalyze a variety of reactions, depending on the metal ion present.
Biochemical and Physiological Effects
2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% is not known to have any direct biochemical or physiological effects. However, the compound has been used as a model compound for the study of enzyme-catalyzed reactions, and has been used in the study of protein-protein interactions.

Advantages and Limitations for Lab Experiments

2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% is a highly efficient reagent, with a high yield and a pure product. It is also relatively stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, the compound is sensitive to light and should be stored in a dark place to prevent degradation.

Future Directions

Future research on 2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% could focus on developing new synthesis methods that are more efficient and yield a purer product. Additionally, further research could be carried out on the compound’s ability to chelate metal ions, as well as its applications in the study of enzyme-catalyzed reactions and protein-protein interactions. Finally, research could be conducted on the compound’s stability in various conditions, such as in the presence of light or heat.

Synthesis Methods

2-Amino-5-[4-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95% is synthesized from the reaction of 4-methyl-phenyl-isonicotinic acid and dimethylaminocarbonyl chloride in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by precipitation. The reaction is highly efficient and yields a pure product.

properties

IUPAC Name

2-amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-18(2)14(19)10-5-3-9(4-6-10)12-8-17-13(16)7-11(12)15(20)21/h3-8H,1-2H3,(H2,16,17)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQCRUBTHTXTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688060
Record name 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261956-59-5
Record name 2-Amino-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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